7-Bromo-1-fluorophenazine
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Overview
Description
7-Bromo-1-fluorophenazine is a chemical compound with the molecular formula C₁₂H₆BrFN₂ and a molecular weight of 277.09 g/mol . It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. The presence of bromine and fluorine atoms in the phenazine structure imparts unique chemical properties to this compound, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 7-Bromo-1-fluorophenazine can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzene with appropriate brominated and fluorinated reagents under controlled conditions . The reaction typically requires a catalyst, such as palladium acetate, and is carried out in an organic solvent like ethylene glycol dimethyl ether. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
7-Bromo-1-fluorophenazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The phenazine core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-1-fluorophenazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Mechanism of Action
The mechanism of action of 7-Bromo-1-fluorophenazine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but its ability to interfere with nucleic acid functions makes it a promising candidate for further research .
Comparison with Similar Compounds
7-Bromo-1-fluorophenazine can be compared with other phenazine derivatives, such as:
Phenazine: The parent compound, known for its antimicrobial properties.
1-Hydroxyphenazine: A hydroxylated derivative with enhanced biological activity.
2-Chlorophenazine: A chlorinated derivative with distinct chemical properties.
The presence of bromine and fluorine in this compound imparts unique reactivity and biological activity, distinguishing it from other phenazine derivatives .
Properties
IUPAC Name |
7-bromo-1-fluorophenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHKYMDYUKOJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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